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Compound of Interest

Compound Name: SHP836
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This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for
investigating the off-target effects of SHP836, an allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQS)
Q1: What is SHP836 and what is its known mechanism of action?

SHP836 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to a
"tunnel-like" pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein
tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited
conformation.[1][2] This prevents the catalytic site from accessing its substrates.[1] SHP836
has a reported IC50 of 12 uM for the full-length SHP2 protein.[1][3]

Q2: Why is it important to investigate the off-target effects of SHP836?

While SHP836 is designed to be an allosteric inhibitor of SHP2, it is crucial to investigate
potential off-target effects to:

» Ensure that the observed biological effects are truly due to SHP2 inhibition.
¢ Identify and understand any potential side effects or toxicities.

o De-risk its progression as a potential therapeutic agent.
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» Discover novel polypharmacology that could be therapeutically beneficial.[4][5]

Q3: What are the common methodologies to investigate off-target effects of small molecule
inhibitors like SHP8367

Several key experimental approaches can be employed:

o Kinome Profiling: Assesses the binding affinity of SHP836 against a large panel of kinases to
identify potential off-target kinase interactions.[6][7]

e Cellular Thermal Shift Assay (CETSA): Determines the engagement of SHP836 with its
intended target (SHP2) and potential off-targets in a cellular context by measuring changes
in protein thermal stability.[8][9]

o Quantitative Proteomics: Provides a global view of how SHP836 affects the cellular
proteome and phosphoproteome, revealing downstream signaling consequences and
potential off-target pathway modulation.[10][11]

Q4: Are there known off-target effects for other SHP2 inhibitors that might be relevant for
SHP836?

Yes, some active-site targeting SHP2 inhibitors have demonstrated off-target effects on protein
tyrosine kinases, such as the Platelet-Derived Growth Factor Receptor 3 (PDGFR[).[12][13]
[14] Although SHP836 is an allosteric inhibitor with a different binding mode, these findings
underscore the importance of comprehensive off-target profiling for any SHP2 inhibitor.

Troubleshooting Guides
Guide 1: Unexpected Results in a Kinome Scan

Problem: Your KINOMEscan® or similar kinase profiling assay shows SHP836 binding to one
or more kinases with significant affinity.

Possible Causes and Troubleshooting Steps:

o Assay Atrtifact:
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o Action: Review the assay conditions. KINOMEscan® is an ATP-independent binding
assay, which provides true binding constants (Kd) rather than IC50 values that can be
influenced by ATP concentration.[6] Confirm if the observed affinity is within a
physiologically relevant range.

e Genuine Off-Target Binding:

o Action: Validate the finding using an orthogonal, cell-based assay. A Cellular Thermal Shift
Assay (CETSA) can confirm if SHP836 engages the putative kinase off-target in intact
cells.[9]

o Action: Perform a functional assay to determine if the binding results in inhibition or
activation of the kinase. This could involve an in vitro kinase activity assay or a cell-based
assay measuring the phosphorylation of a known downstream substrate of the off-target
kinase.

Guide 2: Inconsistent CETSA Results

Problem: You are not observing a consistent thermal shift for SHP2 upon SHP836 treatment, or
you see shifts for unexpected proteins.

Possible Causes and Troubleshooting Steps:
e Suboptimal Assay Conditions:

o Action: Optimize the heat shock temperature and duration. The optimal temperature will be
where the target protein (SHP2) is partially denatured, allowing for a measurable
stabilization effect.[8]

o Action: Ensure adequate cell lysis and separation of soluble and aggregated protein
fractions. Incomplete lysis can lead to variability.

e Low Compound Permeability or High Efflux:

o Action: Verify that SHP836 is cell-permeable in your experimental system. If permeability
is low, the intracellular concentration may not be sufficient to induce a thermal shift.

o Confirmation of Off-Target Engagement:
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o Action: If an unexpected protein shows a thermal shift, it may represent a genuine off-
target. Cross-validate this finding using an independent method, such as an in vitro
binding assay with the purified protein or by observing functional consequences in cells
after knocking down the putative off-target.

Guide 3: Interpreting Complex Proteomics Data

Problem: Your quantitative proteomics or phosphoproteomics data reveals widespread
changes in protein expression or phosphorylation that are difficult to attribute directly to SHP2
inhibition.

Possible Causes and Troubleshooting Steps:
¢ Indirect Downstream Effects vs. Direct Off-Target Effects:

o Action: Differentiate between direct off-target effects and indirect, downstream
consequences of SHP2 inhibition. SHP2 is a key node in multiple signaling pathways, and
its inhibition is expected to cause ripples throughout the signaling network.[15]

o Action: Integrate your proteomics data with pathway analysis tools to identify enriched
signaling pathways. Compare these with known SHP2-regulated pathways (e.g.,
RAS/MAPK).[15]

o Action: To identify direct substrates of SHP2 that are affected, consider using a time-
resolved phosphoproteomics approach.[11]

» Data Normalization and Statistical Analysis:

o Action: Ensure that your data has been properly normalized and that appropriate statistical
tests have been applied to identify significant changes.[10]

» Validation of Key Hits:

o Action: Select a few key proteins with altered expression or phosphorylation for validation
by orthogonal methods like Western blotting or targeted mass spectrometry (e.g., Parallel
Reaction Monitoring).
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Quantitative Data Summary

Reported Value

Compound Target Assay Type Reference
> 2 v (IC50/Kd)
SHP2 (full Biochemical
SHP836 12 pM (IC50) [1]13]
length) Assay
Biochemical
SHP099 SHP2 (wild-type) 70 nM (IC50) [8]
Assay
SHP099 analog ) Biochemical
SHP2 (wild-type) 3.0 nM (IC50) [8]
(Ex-57) Assay
Thermal Shift
Compound Target Assay Type Reference
(ATm)
Protein Thermal
SHP099 (50 uM)  SHP2-WT ) 4.8 °C [8]
Shift
Protein Thermal
SHP099 SHP2-E76K ) 1.2°C [8]
Shift
Produces the
) smallest thermal
Protein Thermal )
SHP836 SHP2-WT shift of the four [16]

Shift

compounds

tested

Experimental Protocols
Protocol 1: KINOMEscan® Profiling

This protocol provides a general workflow for assessing the interaction of SHP836 with a large

panel of kinases.

Methodology:

o Compound Preparation: Prepare a stock solution of SHP836 in DMSO at a concentration

suitable for the screening panel (typically 1000x the final assay concentration).
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e Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A test
compound (SHP836) is incubated with a DNA-tagged kinase and an immobilized, active-site
directed ligand. If SHP836 binds to the kinase, it prevents the kinase from binding to the
immobilized ligand. The amount of kinase bound to the solid support is then quantified using
gPCR of the DNA tag.[6]

e Screening: Submit the prepared SHP836 sample to a KINOMEscan® service provider (e.g.,
Eurofins Discovery). Select the desired kinase panel for screening (e.g., scanMAX with 468
kinases).

o Data Analysis: The primary data is typically reported as "% Control", where a lower
percentage indicates stronger binding. Hits are often defined as compounds that result in a
% Control value below a certain threshold (e.g., <10% or <35%). For confirmed hits, a
dissociation constant (Kd) is determined by performing the assay over a range of compound
concentrations.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the target engagement of SHP836 in intact cells.

Methodology:

o Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells
with the desired concentration of SHP836 or vehicle control (e.g., DMSO) for a specified time
(e.g., 1-2 hours) at 37°C.

e Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of
temperatures (e.g., 40°C to 60°C in 2°C increments) for a short duration (e.g., 3 minutes)
using a thermal cycler, followed by cooling to room temperature.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

o Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,
20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

e Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble
protein fraction. Analyze the amount of soluble SHP2 (and other proteins of interest) at each
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temperature point by Western blotting or other quantitative methods like ELISA or mass
spectrometry.

o Data Analysis: Plot the amount of soluble protein as a function of temperature for both the
SHP836-treated and vehicle-treated samples. A shift in the melting curve to a higher
temperature in the presence of SHP836 indicates target stabilization and engagement.[8][9]

Protocol 3: Quantitative Phosphoproteomics

This protocol describes a general workflow for analyzing changes in the phosphoproteome
upon SHP836 treatment.

Methodology:

Cell Culture and Treatment: Grow cells and treat with SHP836 or vehicle control. If studying
signaling dynamics, perform a time-course experiment (e.g., after growth factor stimulation).
[11]

» Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and
protease inhibitors. Quantify the protein concentration, and then reduce, alkylate, and digest
the proteins into peptides using an enzyme like trypsin.

e Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture
using techniques such as Titanium Dioxide (TiO2) chromatography, Immobilized Metal
Affinity Chromatography (IMAC), or antibody-based enrichment (e.g., anti-phosphotyrosine).
[17]

o LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

o Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or
Spectronaut. Perform label-free or label-based quantification to determine the relative
abundance of phosphopeptides between SHP836-treated and control samples. Use
bioinformatics tools to identify signaling pathways that are significantly altered.[10]

Visualizations
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Caption: SHP2 signaling pathway and the inhibitory action of SHP836.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Caption: Logical workflow for SHP836 off-target effects investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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